molecular formula C14H7FN4O B2435436 N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide CAS No. 1376073-37-8

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide

Cat. No. B2435436
CAS RN: 1376073-37-8
M. Wt: 266.235
InChI Key: IGMKEVFSCCICIT-UHFFFAOYSA-N
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Description

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC belongs to the family of pyridine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties by inhibiting the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide possesses several advantages and limitations for lab experiments. One of the advantages of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its high purity, which makes it suitable for various biochemical and physiological assays. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide. One of the directions is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to explore its anti-bacterial and anti-viral properties and its potential as a new antibiotic or antiviral drug. Furthermore, research can be conducted to improve the solubility of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide in water, making it easier to use in various assays.

Synthesis Methods

The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves the reaction between 2-fluoropyridine-4-carboxylic acid and 3,4-dicyanophenylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess potential therapeutic applications in various fields of science. It has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has also been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKEVFSCCICIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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